molecular formula C23H19N3O4S B2625421 N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 895005-03-5

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号: B2625421
CAS 编号: 895005-03-5
分子量: 433.48
InChI 键: FJMJDLWDVFYCDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group linked to a 4-methoxybenzothiazole and a pyridinylmethyl moiety.

属性

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-18-5-2-6-20-21(18)25-23(31-20)26(14-15-4-3-9-24-13-15)22(27)16-7-8-17-19(12-16)30-11-10-29-17/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMJDLWDVFYCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight383.42 g/mol
Molecular FormulaC19H17N3O4S
LogP2.2293
Polar Surface Area60.456 Ų
Hydrogen Bond Acceptors7
InChI KeyDHDVHTSRNQKXLO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.
  • Receptor Modulation : The compound could bind to receptors affecting neurotransmission or inflammatory responses.

Antiproliferative Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compounds with methoxy and hydroxy groups have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 μM .
  • The presence of the benzothiazole moiety is often linked with enhanced biological activity due to its ability to stabilize interactions with target proteins.

Antioxidant Activity

Studies have demonstrated that derivatives of benzothiazole compounds possess antioxidative properties:

  • The antioxidant capacity was assessed using several spectroscopic methods, showing improved activity compared to standard antioxidants like BHT .
  • This property is crucial as it may contribute to the prevention of oxidative stress-related diseases.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Certain derivatives displayed strong antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM .

Case Studies

  • Antiproliferative Effects on Cancer Cells
    A study focused on the synthesis and evaluation of N-substituted benzimidazole carboxamides demonstrated that structural modifications significantly influenced antiproliferative activity against various cancer cell lines, particularly highlighting compounds similar to our target compound .
  • Antioxidative Capacity Assessment
    Another investigation into methoxy-substituted benzothiazole derivatives revealed their ability to scavenge free radicals effectively, indicating their potential role in therapeutic applications aimed at oxidative stress mitigation .

相似化合物的比较

Core Heterocyclic Systems

  • Benzodioxine/Benzoxazinone Derivatives: : Synthesized compounds (e.g., 7a-c) incorporate a benzoxazinone core linked to pyrimidine and oxadiazole groups. While structurally distinct from the target compound, these analogs share a focus on fused oxygen-containing heterocycles, which influence solubility and receptor binding . : Compound 741733-98-2 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) shares the benzodioxine moiety but substitutes the benzothiazole with a thiazole group. This difference may alter metabolic stability and receptor affinity .

Substitutent Effects

  • Benzothiazole vs. Oxadiazole/Thiazole: The 4-methoxybenzothiazole in the target compound contrasts with oxadiazole substituents in and thiazole groups in . Benzothiazoles are known for enhanced lipophilicity and CNS penetration compared to oxadiazoles, which may improve blood-brain barrier permeability .
  • Pyridinylmethyl Group :
    • The pyridinylmethyl substituent in the target compound is unique compared to phenyl or methyl groups in analogs (e.g., ’s 1,3,4-oxadiazole derivatives). This group may enhance π-π stacking interactions with receptor aromatic residues, improving binding specificity .

Pharmacological and Receptor Binding Profiles

GABAA Receptor Modulation

  • Target Compound vs. Benzodiazepines :
    • Unlike traditional benzodiazepines (e.g., diazepam), which bind at the α/γ subunit interface, the target compound’s mechanism may resemble DCUK-OEt (), which acts independently of the benzodiazepine site and shows similar efficacy in γ2- and δ-subunit-containing receptors .
  • Comparison with Novel Agonists: highlights 1,3,4-oxadiazole derivatives (e.g., 7i, 7j) with higher BZD-site affinity than diazepam.

Functional Outcomes

  • Sedative and Anxiolytic Potential: Compounds in with polar withdrawing substituents (e.g., nitro or cyano groups) exhibited potent sedative effects. The target compound’s methoxy group may mimic these effects by modulating electron density and hydrogen bonding .
  • Subunit Selectivity :
    • DCUK-OEt () showed supra-additive effects when co-applied with flunitrazepam, suggesting synergistic mechanisms. The target compound’s subunit interaction profile (e.g., α/β/δ vs. α/β/γ) remains speculative but warrants investigation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。